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Abstract

Etofenprox, a non-ester pyrethroid-like insecticide, is characterized by its unique chemical
structure, which contains an ether linkage instead of the typical ester bond found in pyrethroids.
While it shares a similar mode of action in insects—disrupting the nervous system by acting on
voltage-gated sodium channels—its toxicological profile in mammals is distinct. In mammals,
etofenprox does not exhibit the characteristic neurotoxic syndromes associated with
pyrethroids, as its molecular target is not the sodium channel. This guide provides a
comprehensive overview of the toxicological profile of etofenprox in mammalian species,
synthesizing data from acute, subchronic, chronic, genetic, reproductive, and neurotoxicity
studies. Key findings are presented in structured tables for clarity, and detailed experimental
protocols for pivotal studies are described. Furthermore, metabolic pathways and toxicological
mechanisms are illustrated using diagrams to facilitate a deeper understanding of its biological
interactions.

Acute Toxicity

Etofenprox exhibits low acute toxicity in mammalian species across oral, dermal, and
inhalation routes of exposure. The World Health Organization (WHO) has classified
etofenprox as unlikely to present an acute hazard in normal use. Studies indicate that it is not
a skin or eye irritant and does not act as a skin sensitizer.
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Table 1: Acute Toxicity of Etofenprox in Mammals

. Toxicity
Species Route Parameter Value Reference
Category
>42,880
Rat Oral LDso v
mgl/kg
Rat Dermal LDso >2,140 mg/kg 1l
Rat Inhalation LCso (4-hr) >5.88 mg/L A
Rabbit Dermal Irritation Non-irritant v
Rabbit Eye Irritation Non-irritant \

| Guinea Pig | Dermal | Sensitization | Non-sensitizer | - | |

Experimental Protocols: Acute Toxicity Testing

Protocol 1: Acute Oral Toxicity (Up-and-Down Procedure)
e Guideline: Based on OECD Test Guideline 425.
e Species: Female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

e Animal Housing: Housed in controlled conditions (22 + 3°C, 30-70% humidity, 12-hr light/dark
cycle) with ad libitum access to standard diet and water.

e Procedure:
o Animals are fasted overnight prior to dosing.

o Asingle animal is dosed with etofenprox (e.g., suspended in 0.5% carboxymethyl
cellulose) via oral gavage at a starting dose level (e.g., 2000 mg/kg).

o The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

o If the animal survives, the next animal is dosed at a higher level. If it dies, the next is
dosed at a lower level.
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o The process is continued sequentially until the criteria for stopping are met, allowing for
the calculation of the LDso.

e Observations: Clinical signs, body weight changes, and gross necropsy at the end of the
study.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Subchronic and Chronic Toxicity

Repeated dose studies in mammals have identified the liver, thyroid, kidney, and hematopoietic
system as the primary target organs for etofenprox toxicity. Observed effects typically include
alterations in organ weights, histopathological changes, and shifts in hematology and clinical
chemistry parameters. A reduction in body weight and food consumption is also a common
finding in these studies.

Table 2: No-Observed-Adverse-Effect Levels (NOAELS) from Repeated Dose Studies
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Species Duration

Rat 13 Weeks

Study Type

Subchronic
Oral

NOAEL

20
mgl/kg/day

Key Effects
at LOAEL

Increased
liver weight,
histopathol
ogical
changes in
liver and
thyroid.

Mouse 13 Weeks

Subchronic
Oral

375
mg/kg/day

Increased
mortality,
reduced body
weight,
kidney
damage,
minor liver

changes.

Rat 2 Years

Chronic Oral

3.7
mg/kg/day

Increased
weights of
thyroid and
kidneys,
microscopic

liver changes.

Mouse 2 Years

Chronic/Carci

nogenicity

3.1
mg/kg/day

Increased
incidence of
dilated/basop
hilic renal
cortical

tubules.

| Rat | 13 Weeks | Subchronic Inhalation | 0.04 mg/L | Changes in liver, adrenal, and thyroid

weights and histopathology. | |
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Experimental Protocols: Subchronic and Chronic
Toxicity
Protocol 2: 90-Day Oral Toxicity Study in Rodents

e Guideline: Based on OECD Test Guideline 408.
e Species: Rats (e.g., Wistar strain), both male and female.
e Group Size: Typically 10 animals per sex per group.

e Procedure:

[¢]

Animals are randomly assigned to a control group and at least three treatment groups.

[e]

Etofenprox is administered daily, mixed in the diet or via gavage, for 90 consecutive days.

o

Dose levels are selected to establish a dose-response relationship, with the highest dose
inducing clear toxicity but not mortality.

o

A control group receives the vehicle only.
¢ Observations:

o In-life: Daily clinical observations, weekly body weight and food consumption
measurements, detailed clinical examinations, and ophthalmology.

o Terminal: Hematology, clinical biochemistry, urinalysis, gross necropsy, organ weight
measurements (liver, kidneys, adrenals, thyroid, etc.), and comprehensive
histopathological examination of tissues.

Caption: Workflow for a 90-Day Repeated Dose Toxicity Study.

Carcinogenicity

Etofenprox is classified as "not likely to be carcinogenic to humans at doses that do not alter
rat thyroid hormone homeostasis”. In a two-year carcinogenicity bioassay in mice, there was no
evidence of carcinogenicity. A similar study in rats showed an increased incidence of thyroid
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follicular adenomas in females at the highest dose (4900 ppm). However, this is considered a
species-specific effect related to the disruption of thyroid hormone balance, a mode of action
not considered relevant to humans.

Table 3: Carcinogenicity Study Endpoints

Tumor Classificati

Species Duration NOAEL o Reference
Findings on
No
. Not
10.4 evidence of . .
Mouse 108 Weeks Carcinogeni

mgl/kgl/day carcinogeni
c
city.

| Rat | 2 Years | 34.3 mg/kg/day | Increased thyroid follicular cell adenomas in females at 249.1
mg/kg/day. | Not likely to be carcinogenic to humans. | |

Genotoxicity

An extensive battery of in vitro and in vivo tests has been conducted to assess the genotoxic
potential of etofenprox. The majority of these studies, including bacterial reverse mutation
assays, in vitro mammalian cell gene mutation tests, and in vivo micronucleus assays, have
been negative. These findings indicate that etofenprox is unlikely to be genotoxic. However,
some recent in vitro studies using Chinese hamster ovary (CHO) cells have suggested that
etofenprox may induce clastogenic effects and DNA strand breaks at high concentrations
(=200 pg/mL).

Table 4: Summary of Genotoxicity Studies
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Assay Type Test System Result Reference
Bacterial Reverse S. typhimurium, E. .

. ; Negative
Mutation coli

In vitro Mammalian
Chromosome Human Lymphocytes Negative

Aberration

In vitro Mammalian

) CHO Cells Negative
Cell Gene Mutation
In vivo Mammalian
Erythrocyte Mouse Bone Marrow Negative
Micronucleus
Unscheduled DNA _
Rat Hepatocytes Negative

Synthesis (UDS)

| In vitro Comet Assay & Micronucleus | CHO Cells | Positive at high concentrations | |

Experimental Protocols: Genotoxicity

Protocol 3: Bacterial Reverse Mutation Test (Ames Test)
e Guideline: Based on OECD Test Guideline 471.

o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

e Procedure:

o Tester strains are exposed to various concentrations of etofenprox, both with and without
an exogenous metabolic activation system (S9 mix from induced rat liver).

o The mixture is plated on minimal agar medium.

o Plates are incubated for 48-72 hours.
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o The number of revertant colonies (colonies that have regained the ability to synthesize the

required amino acid) is counted.

o Evaluation: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies compared to the solvent control.

Reproductive and Developmental Toxicity

Etofenprox does not show evidence of increased quantitative or qualitative susceptibility in

developing offspring. Developmental effects in studies on rats and rabbits were only observed

at doses that also caused maternal toxicity. It is not considered to be teratogenic in these

species.

Table 5: Reproductive and Developmental Toxicity Endpoints

. Maternal Developme Key
Species Study Type L Reference
NOAEL ntal NOAEL Findings
Increased
Two- kidney
i Generation 246 246 weights in
a
Reproducti mglkg/day mglkg/day parents and
on offspring at
the LOAEL.
Maternal
toxicity
(decreased
body weight)
Development 250 >5000
Rat at 5000
al mg/kg/day mg/kg/day
mg/kg/day;
no

development

al effects.

| Rabbit | Developmental | 100 mg/kg/day | 100 mg/kg/day | Decreased maternal body weight

gain; increased post-implantation loss at 250 mg/kg/day. | |
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Experimental Protocols: Developmental Toxicity

Protocol 4: Prenatal Developmental Toxicity Study
e Guideline: Based on OECD Test Guideline 414.
e Species: Pregnant rats or rabbits.

e Procedure:

o Mated females are dosed with etofenprox daily during the period of major organogenesis
(e.g., gestation days 6-15 for rats).

o Dams are observed for clinical signs, body weight, and food consumption.

o Shortly before expected delivery, females are euthanized, and a caesarean section is
performed.

o Uterine contents are examined for the number of corpora lutea, implantations, resorptions,

and live/dead fetuses.

o Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and

skeletal malformations and variations.

Neurotoxicity

Unlike traditional pyrethroids, etofenprox does not induce the typical neurotoxic syndromes in
mammals, and there is no evidence to suggest it targets the sodium channel in mammalian
systems. Acute and subchronic neurotoxicity studies in rats did not reveal significant,
treatment-related neurotoxic effects, although some behavioral changes were noted at high
doses in subchronic and developmental neurotoxicity studies.

Table 6: Neurotoxicity Study Endpoints
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Species Study Type NOAEL Key Findings Reference
Acute No treatment-

Rat . >2000 mglkg
Neurotoxicity related effects.

No evidence of
90-Day _ .
Rat o 604 mg/kg/day systemic toxicity
Neurotoxicity o
or neurotoxicity.

| Rat | Developmental Neurotoxicity | 57 mg/kg/day (maternal) | Increased rearing behavior in
dams; altered auditory startle and eye abnormalities in pups at higher doses. | |

Mechanism of Action and Metabolism

In insects, etofenprox acts as a sodium channel modulator, causing prolonged channel
opening, which leads to paralysis and death. In mammals, this mechanism is not operative.
The primary metabolic pathways in mammals involve oxidation and hydrolysis. Key routes
include O-de-ethylation of the ethoxyphenyl group and hydroxylation of the phenoxy ring.

The observed liver effects and thyroid tumor promotion in rats may be linked to the activation of
the constitutive androstane receptor (CAR). CAR activation can lead to the induction of hepatic
enzymes, increased metabolism of thyroid hormones, and a subsequent feedback loop that
results in thyroid cell proliferation. This pathway is generally considered to have a threshold
and to be specific to rodents, thus not directly relevant for human cancer risk assessment at
low exposure levels.
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Caption: Simplified Metabolic Pathway of Etofenprox in Mammals.

Conclusion

Etofenprox demonstrates a low order of acute toxicity in mammals. The primary targets for
toxicity following repeated exposure are the liver, kidneys, thyroid, and hematopoietic system,
with effects occurring at doses significantly higher than expected human exposure levels. It is
not considered genotoxic, teratogenic, or a direct-acting neurotoxicant in mammals in the same
manner as pyrethroids. The carcinogenic potential is low and linked to a rodent-specific
mechanism of thyroid hormone disruption that is not relevant to humans. The comprehensive
toxicological database supports the conclusion that etofenprox poses a low risk to human
health under normal conditions of use and exposure.

 To cite this document: BenchChem. [Toxicological Profile of Etofenprox in Mammals: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1671711#toxicological-profile-of-etofenprox-in-
mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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